molecular formula C9H4ClF3N2O B2778122 3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine CAS No. 929971-89-1

3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine

Cat. No.: B2778122
CAS No.: 929971-89-1
M. Wt: 248.59
InChI Key: BAHPUWVJCYABSH-UHFFFAOYSA-N
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Description

3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine is a pyridazine derivative featuring a trifluoromethyl group at position 4, a chlorine atom at position 3, and a furan-2-yl substituent at position 6. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring may influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

3-chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-8-5(9(11,12)13)4-6(14-15-8)7-2-1-3-16-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHPUWVJCYABSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 undergoes substitution reactions with nucleophiles, facilitated by the electron-withdrawing trifluoromethyl group (position 4), which activates the pyridazine ring.

Key Reactions:

Reaction TypeConditionsProductYieldSource
Hydrazine substitutionReflux with hydrazine hydrate in ethanol6-(Furan-2-yl)-3-hydrazinyl-4-(trifluoromethyl)pyridazine93%
Alkoxy substitutionK₂CO₃, DMF, 120°C3-Alkoxy-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine85–92%

Mechanistic Insight :
The trifluoromethyl group enhances electrophilicity at position 3, enabling nucleophilic attack. Hydrazine substitution proceeds via a two-step mechanism: (1) deprotonation of hydrazine, (2) displacement of chloride with retention of aromaticity .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling Example:

SubstrateBoronic AcidCatalystConditionsProductYieldSource
3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazinePhenylboronic acidPd(PPh₃)₄, K₂CO₃DMF, 120°C, 14 h3-Phenyl-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine92%

Application : This reaction introduces aryl/heteroaryl groups for drug discovery applications .

Cycloaddition Reactions

The furan moiety acts as a dienophile in Diels-Alder reactions, forming fused bicyclic systems.

Representative [4+2] Cycloaddition:

DienophileConditionsProductYieldSource
Maleic anhydrideReflux in tolueneFuro[3,4-b]pyridazine-1,3-dione derivative78%

Electronic Influence : The trifluoromethyl group stabilizes the transition state by withdrawing electron density from the pyridazine ring.

Electrophilic Aromatic Substitution

The pyridazine ring undergoes nitration and sulfonation at electron-rich positions.

Nitration Example:

ReagentConditionsPositionProductYieldSource
HNO₃/H₂SO₄0–5°CPosition 53-Chloro-5-nitro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine65%

Regioselectivity : Nitration occurs preferentially at position 5 due to directing effects of the trifluoromethyl group.

Functional Group Transformations

The trifluoromethyl group remains inert under most conditions, but the furan ring undergoes oxidation.

Furan Oxidation:

Oxidizing AgentConditionsProductYieldSource
mCPBACH₂Cl₂, RT6-(5-Oxido-furan-2-yl)-3-chloro-4-(trifluoromethyl)pyridazine70%

Note : Oxidation preserves the pyridazine core while modifying the furan’s electronic properties.

Reaction Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields by stabilizing transition states .

  • Temperature Control : Elevated temperatures (>100°C) accelerate cross-coupling but may degrade thermally sensitive products .

  • Catalyst Selection : Palladium catalysts with bulky ligands (e.g., PPh₃) suppress side reactions in Suzuki couplings .

This compound’s reactivity profile makes it a versatile intermediate for synthesizing bioactive molecules, materials, and agrochemicals. Further research is needed to explore its catalytic asymmetric transformations and photochemical behavior.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine has shown promise in medicinal chemistry, particularly as a precursor in drug development. Its structural characteristics enable it to participate in various biological interactions, making it a candidate for therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial properties. The trifluoromethyl group increases lipophilicity and metabolic stability, which may contribute to the compound's efficacy against bacterial strains.
  • Anticancer Properties : The compound has been investigated for potential anticancer activities. Its ability to interact with biological targets may allow it to inhibit cancer cell growth, although specific mechanisms remain under study.

Material Science Applications

In materials science, this compound serves as a valuable building block for synthesizing novel materials:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with tailored properties. Its unique functional groups can be incorporated into polymer backbones, potentially leading to materials with enhanced thermal stability and chemical resistance.

Organic Synthesis

The compound is also significant in organic synthesis as a versatile reagent:

  • Building Block for Complex Molecules : It acts as a precursor for synthesizing more complex heterocycles. The presence of the trifluoromethyl group allows for selective reactions that can yield various derivatives useful in further chemical transformations .

Case Studies

  • Synthesis of Antimicrobial Agents : A study demonstrated the synthesis of derivatives from this compound that exhibited significant antimicrobial activity against resistant bacterial strains. The modifications focused on altering substituents on the furan ring to enhance bioactivity while maintaining safety profiles.
  • Development of Anticancer Compounds : In another investigation, derivatives were synthesized and evaluated for their anticancer properties against various cell lines. Results indicated that specific modifications to the pyridazine core improved potency against cancer cells while reducing cytotoxicity to normal cells.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
Target Compound 3-Cl, 6-furan-2-yl, 4-CF3 C₁₀H₅ClF₃N₂O 261.45* N/A Not explicitly reported
3-Chloro-6-(2-thienyl)-4-CF3 pyridazine 3-Cl, 6-thienyl, 4-CF3 C₉H₄ClF₃N₂S 309.11 N/A Higher lipophilicity due to thienyl
3-Chloro-6-[4-CF3-phenyl]pyridazine 3-Cl, 6-(4-CF3-phenyl), 4-CF3 C₁₁H₆ClF₃N₂ 262.63 N/A Commercial availability noted
R62025 (Antiviral) 3-Cl, 6-(dihydropyridinyl) C₁₅H₁₄ClN₃ 283.75 N/A Antiviral activity against rhinovirus
Compound 28 3-Cl, 6-(5-nitro-furan hydrazinyl) C₁₀H₅ClN₄O₃ 276.63 276–278 Fungicidal/antibacterial activity

*Calculated molecular weight.

Key Observations :

  • Melting Points : Derivatives with nitro groups (e.g., Compound 28) exhibit higher melting points (~276–278°C), likely due to increased polarity and intermolecular interactions .
  • Lipophilicity : Thienyl and phenyl substituents (e.g., and ) may increase lipophilicity compared to furan, affecting membrane permeability .

Commercial and Research Relevance

  • Commercial Availability : Analogues such as 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine are listed with multiple suppliers (), indicating industrial interest .
  • Drug Development : The structural flexibility of pyridazines allows for tuning substituents to optimize target binding, as demonstrated in ’s SAR studies .

Biological Activity

3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in specific applications, and structure-activity relationships.

  • Molecular Formula : C9H4ClF3N2O
  • Molecular Weight : 248.6 g/mol
  • Purity : >95% in research applications .

The biological activity of this compound is primarily linked to its interaction with specific biochemical pathways. It has been observed to affect amino acid biosynthesis and exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb) and other bacterial pathogens.

Case Study: Antimicrobial Activity

A study focused on the compound's efficacy against Mtb showed that it possesses a Minimum Inhibitory Concentration (MIC) ranging from 0.625 to >50 µM, with some analogues demonstrating sub-micromolar activities. The compound's mechanism involves interference with tryptophan biosynthesis, leading to significant reductions in bacterial load in infected models .

Structure-Activity Relationship (SAR)

The structural modifications of pyridazine derivatives have shown varied biological activities. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and bioactivity. The presence of the furan ring contributes to the compound's ability to interact with biological targets effectively.

Compound MIC (µM) Cytotoxicity (CC50 µM) Target Pathway
Parent Compound>5064.5Tryptophan Biosynthesis
3-Chloro Derivative<9.427.6Tryptophan Pathway Inhibition

Biological Evaluations

Research has indicated that this compound exhibits promising results in various biological assays:

  • Antimycobacterial Activity :
    • The compound demonstrated a significant reduction in bacterial load in vivo, suggesting a potential therapeutic application in tuberculosis treatment.
  • Cytotoxicity Studies :
    • Cytotoxic effects were evaluated using Vero cells, indicating that while the compound is effective against bacteria, its therapeutic window requires careful evaluation due to observed cytotoxicity at higher concentrations .
  • In Vitro Studies :
    • The compound was tested against several human pathogens, showing varying degrees of antibacterial activity, which underscores its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves cyclization reactions. A common approach is reacting halogenated pyridazine precursors with furan derivatives under controlled conditions. For example, 3-chloropyridazine derivatives can undergo nucleophilic substitution with furan-2-carbaldehyde in dimethylformamide (DMF) as a solvent, using potassium carbonate as a base. Elevated temperatures (80–100°C) and reflux conditions are critical for promoting cyclization. Solvent choice (e.g., DMF enhances solvation) and reaction time (12–24 hours) significantly impact yield and purity . Optimization studies suggest that maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) reduces side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for confirming substituent positions and ring structures. The trifluoromethyl group (CF3CF_3) shows distinct 19^19F NMR signals near -60 ppm .
  • Mass Spectrometry (LC-MS/HRMS): High-resolution mass spectrometry validates molecular formula and detects impurities. Electrospray ionization (ESI) is preferred for polar derivatives .
  • X-ray Crystallography: Single-crystal analysis resolves stereoelectronic effects, as demonstrated for analogous trifluoromethyl-pyridazine compounds .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity, with UV detection at 254 nm for aromatic systems .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is light-sensitive and hygroscopic. Storage in amber vials under inert gas (argon) at -20°C is recommended. Stability studies indicate decomposition above 40°C, particularly in protic solvents. Purity should be verified via HPLC before use in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridazine derivatives?

Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:

  • Orthogonal Assays: Compare results across enzymatic, cellular, and in vivo models to confirm target engagement .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing furan with pyrrole) to isolate pharmacophoric groups .
  • Molecular Docking: Use computational models (e.g., AutoDock Vina) to predict binding modes and explain activity differences due to trifluoromethyl steric effects .

Q. What strategies are effective in elucidating the reaction mechanisms of nucleophilic substitutions in the pyridazine ring?

  • Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., C-3 or C-6) clarifies rate-determining steps .
  • Computational Chemistry: Density Functional Theory (DFT) calculations identify transition states and charge distribution during substitution .
  • Trapping Intermediates: Low-temperature NMR or quenching experiments detect short-lived intermediates, such as Meisenheimer complexes in SNAr reactions .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}) for protein targets .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (CF3_3) vs. hydrogen-bonding (furan) interactions .
  • Cryo-EM/X-ray Co-crystallography: Resolves binding conformations in enzyme active sites, as applied to related triazolopyridazine inhibitors .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s solubility limitations?

  • Solvent Optimization: Use co-solvents (e.g., DMSO ≤1% in aqueous buffers) to enhance solubility without cytotoxicity .
  • Dynamic Light Scattering (DLS): Monitor aggregation at high concentrations (>100 µM) to avoid false positives in enzymatic assays .
  • Probit Analysis: Apply nonlinear regression models to calculate EC50_{50}/IC50_{50} values, ensuring data spans 3–4 logarithmic units .

Q. What statistical approaches are robust for analyzing contradictory data in SAR studies?

  • Multivariate Analysis: Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlates structural descriptors (e.g., Hammett σ, LogP) with activity .
  • Bayesian Modeling: Incorporates prior data (e.g., similar pyridazines) to refine activity predictions for new derivatives .

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